molecular formula C27H31Cl3N6O B1673329 Hoechst 33342 CAS No. 23491-52-3

Hoechst 33342

Cat. No. B1673329
CAS RN: 23491-52-3
M. Wt: 452.6 g/mol
InChI Key: JABNPSKWVNCGMX-UHFFFAOYSA-N
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Description

Hoechst 33342 is a cell-permeable DNA stain that is excited by ultraviolet light and emits blue fluorescence at 460 to 490 nm . It binds preferentially to adenine-thymine (A-T) regions of DNA . This stain is commonly used in combination with 5-bromo-2’-deoxyuridine (BrdU) labeling to distinguish the compact chromatin of apoptotic nuclei, to identify replicating cells, and to sort cells based on their DNA content .


Synthesis Analysis

Hoechst 33342 stock solution can be prepared by dissolving the contents of one vial (100 mg) in 10 mL of deionized water (diH2O) to create a 10 mg/mL (16.23 mM) solution . Note that Hoechst dye has poor solubility in water, so sonication may be necessary to dissolve .


Molecular Structure Analysis

The molecular structure of Hoechst 33342 is 2’-[4-ethoxyphenyl]-5-[4-methyl-1-piperazinyl]-2,5’-bi-1H-benzimidazole .


Chemical Reactions Analysis

Hoechst 33342 is often used in combination with other stains such as propidium iodide for simultaneous flow cytometric and fluorescence imaging analysis of the stages of apoptosis and cell-cycle distribution .


Physical And Chemical Properties Analysis

Hoechst 33342 has a molecular weight of 615.99 and a molar extinction coefficient of 47,000 M-1 cm-1 at 343 nm in methanol . It is supplied as a 12.3 mg/ml aqueous solution (20mM) .

Scientific Research Applications

Fluorescence Microscopy

  • Summary of Application : Hoechst 33342 is a popular cell-permeant nuclear counterstain that emits blue fluorescence when bound to dsDNA . It is often used to distinguish condensed pycnotic nuclei in apoptotic cells and for cell cycle studies in combination with BrdU .
  • Methods of Application : The protocol for Hoechst 33342 staining in fluorescence microscopy involves preparing a Hoechst dye stock solution, culturing cells, preparing the Hoechst staining solution, and then incubating the cells with the staining solution for 5-10 minutes. After incubation, the staining solution is removed, the cells are washed in PBS, and then imaged .
  • Results or Outcomes : The result is a clear visualization of the nuclei of the cells, which can be used to identify apoptotic cells and study the cell cycle .

Flow Cytometry

  • Summary of Application : Hoechst 33342 is widely used for enumeration of nucleated cells and for determination of DNA content in cell cycle analysis .
  • Methods of Application : The Hoechst 33342 Staining Solution is a ready-to-use reagent for the identification of nucleated cells by flow cytometric analysis .
  • Results or Outcomes : The result is a clear identification of nucleated cells and determination of DNA content in cell cycle analysis .

Apoptosis Studies

  • Summary of Application : Hoechst 33342 is commonly used in combination with 5-bromo-2’-deoxyuridine (BrdU) labeling to distinguish the compact chromatin of apoptotic nuclei .
  • Methods of Application : The method involves staining the cells with Hoechst 33342 and BrdU, and then analyzing the cells using microscopy or flow cytometry .
  • Results or Outcomes : The result is the identification of apoptotic cells based on the compactness of their chromatin .

Cell Replication Studies

  • Summary of Application : Hoechst 33342 is used in combination with BrdU to identify replicating cells .
  • Methods of Application : The method involves staining the cells with Hoechst 33342 and BrdU, and then analyzing the cells using microscopy or flow cytometry .
  • Results or Outcomes : The result is the identification of replicating cells based on their DNA content .

Cell Sorting

  • Summary of Application : Hoechst 33342 is used to sort cells based on their DNA content .
  • Methods of Application : The method involves staining the cells with Hoechst 33342, and then sorting the cells using flow cytometry .
  • Results or Outcomes : The result is a sorted population of cells based on their DNA content .

Nucleated Cell Enumeration

  • Summary of Application : Hoechst 33342 is widely used for enumeration of nucleated cells .
  • Methods of Application : The Hoechst 33342 Staining Solution is a ready-to-use reagent for the identification and enumeration of nucleated cells by flow cytometric analysis .
  • Results or Outcomes : The result is a clear enumeration of nucleated cells .

Intracellular Targeting

  • Summary of Application : Hoechst dyes’ high affinity and specificity towards DNA make them excellent targeting moieties, which can be conjugated to various other molecules in order to tether them to DNA .
  • Methods of Application : Hoechst 33342 can be conjugated to various molecules, and these composite molecules can then be introduced into cells .
  • Results or Outcomes : The result is the targeted delivery of the conjugated molecules to the DNA within cells .

Developing New Molecular Sensors

  • Summary of Application : Hoechst 33342 can be used in the development of new molecular sensors .
  • Methods of Application : Hoechst 33342 can be incorporated into the design of new molecular sensors, taking advantage of its DNA-binding properties .
  • Results or Outcomes : The result is the creation of new molecular sensors that can be used for various applications .

Chromosome Sorting

  • Summary of Application : Hoechst 33342 can be used for chromosome sorting .
  • Methods of Application : Cells stained with Hoechst 33342 can be sorted based on their DNA content, allowing for the separation of chromosomes .
  • Results or Outcomes : The result is a sorted population of chromosomes based on their DNA content .

Safety And Hazards

Hoechst 33342 may cause eye irritation and skin irritation in susceptible persons . It may be harmful by inhalation and if swallowed . It should only be used as a nuclear staining reagent for detecting the total number of cells and is not intended to be used as a human or animal diagnostic or as a therapeutic reagent .

Future Directions

Hoechst 33342 continues to be a valuable tool in research, particularly in the field of cell biology. For example, it has been used in a method for determining the transduction efficiency in real-time with Adeno-associated virus (AAV) coding for eGFP using an automated fluorescent microscope and analysis software . This method achieves fast, high-throughput, reproducible, and real-time post-transduction analysis and allows for optimizing transduction parameters and screening for a proper approach .

properties

IUPAC Name

2-(4-ethoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N6O/c1-3-34-21-8-4-18(5-9-21)26-28-22-10-6-19(16-24(22)30-26)27-29-23-11-7-20(17-25(23)31-27)33-14-12-32(2)13-15-33/h4-11,16-17H,3,12-15H2,1-2H3,(H,28,30)(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDFBSVERLRRMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N6CCN(CC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80178059
Record name HOE 33342
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Molecular Weight

452.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow-green powder; [Acros Organics MSDS]
Record name Bisbenzimide
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Product Name

Bisbenzimide

CAS RN

23491-52-3
Record name Bisbenzimide
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Record name HOE 33342
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Record name HOE 33342
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Record name 2'-(4'-ethoxyphenyl)-5-(4-methylpiperazin-1-yl)-2,5'-bis-1H-benzimidazole trihydrochloride trihydrate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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